An In-depth Technical Guide to 1-tert-butyl-1H-indol-5-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-tert-butyl-1H-indol-5-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-1H-indol-5-amine, a specialized heterocyclic amine of interest in medicinal chemistry and materials science. As this compound is not readily commercially available, this document details a proposed, high-yield synthetic pathway, including step-by-step experimental protocols. The guide further elaborates on the predicted physicochemical properties, spectroscopic characteristics, and key safety considerations. Finally, it explores the potential applications of this and structurally related 1-substituted-5-aminoindoles as valuable scaffolds in contemporary drug discovery, drawing upon established principles of medicinal chemistry.
Introduction and Core Structure
1-tert-butyl-1H-indol-5-amine belongs to the vast and significant class of indole derivatives, which are core structures in numerous natural products and FDA-approved pharmaceuticals. The indole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.
The specific molecule, 1-tert-butyl-1H-indol-5-amine, is characterized by two key structural modifications to the parent indole ring:
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A tert-butyl group at the N1 position: This bulky alkyl group sterically shields the indole nitrogen, preventing its participation in hydrogen bonding and altering the electronic properties of the ring system. This modification can significantly enhance metabolic stability and modulate the compound's pharmacokinetic profile.
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An amine group at the C5 position: This functional group provides a key site for further chemical elaboration and can act as a hydrogen bond donor or a basic center, crucial for interactions with biological macromolecules.
As of the latest literature review, a dedicated CAS number for 1-tert-butyl-1H-indol-5-amine has not been assigned, underscoring its status as a novel or non-commercial chemical entity. This guide, therefore, serves as a foundational document for its synthesis and exploration.
Table 1: Core Compound Identification
| Property | Value |
| IUPAC Name | 1-tert-butyl-1H-indol-5-amine |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Number | Not Assigned |
| Canonical SMILES | CC(C)(C)N1C=C(C2=CC=C(N)C=C12)C |
| InChI Key | Predicted: Awaiting experimental validation |
Proposed Synthetic Pathway
The most logical and efficient synthetic route to 1-tert-butyl-1H-indol-5-amine involves a two-step process starting from the commercially available 5-nitroindole. This strategy hinges on the initial N-alkylation of the indole nitrogen followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of 1-tert-butyl-1H-indol-5-amine.
Step 1: Synthesis of 1-tert-butyl-5-nitro-1H-indole (Intermediate)
Causality of Experimental Choices: The primary challenge in this step is the introduction of the sterically demanding tert-butyl group onto the indole nitrogen. Direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. Therefore, methods that generate a tert-butyl cation under controlled conditions are preferred. The use of tert-butanol in the presence of a strong acid catalyst like sulfuric acid provides a reliable source of the electrophile. An alternative, milder approach involves the use of di-tert-butyl dicarbonate with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Detailed Experimental Protocol:
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To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-tert-butyl-5-nitro-1H-indole as a solid.
Step 2: Synthesis of 1-tert-butyl-1H-indol-5-amine (Final Product)
Causality of Experimental Choices: The reduction of an aromatic nitro group is a well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method.[1] This method is favored for its high chemoselectivity, typically leaving other functional groups and the aromaticity of the indole ring intact. The use of hydrogen gas requires specialized equipment (hydrogenator). A more accessible alternative is transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate, which can be performed with standard laboratory glassware.[2][3]
Detailed Experimental Protocol (Catalytic Hydrogenation):
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Dissolve 1-tert-butyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
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Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution.
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Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-3 atm).
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Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
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Monitor the reaction by TLC to confirm the disappearance of the starting material.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield 1-tert-butyl-1H-indol-5-amine. The product may be further purified by recrystallization or chromatography if necessary.
Physicochemical and Spectroscopic Properties
The properties of 1-tert-butyl-1H-indol-5-amine can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Off-white to pale yellow solid | Typical for aminoindole derivatives. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water. | The tert-butyl group increases lipophilicity. |
| pKa (of conjugate acid) | ~4.5 - 5.5 | The amine at C5 is a typical aromatic amine, with its basicity slightly modulated by the indole ring. |
| Boiling Point | >300 °C (decomposes) | High molecular weight and potential for intermolecular hydrogen bonding. |
| Melting Point | Estimated 80-100 °C | Based on related aminoindoles. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Singlet (~1.7 ppm, 9H) for the tert-butyl protons. - Two doublets and a doublet of doublets in the aromatic region (6.5-7.5 ppm) for the benzene ring protons. - Two doublets for the C2 and C3 protons of the pyrrole ring. - A broad singlet for the -NH₂ protons (concentration-dependent). |
| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group (~58 ppm and ~30 ppm, respectively). - 8 signals in the aromatic region (100-145 ppm) corresponding to the indole ring carbons. |
| IR Spectroscopy | - Two distinct N-H stretching bands (~3350-3450 cm⁻¹) for the primary amine. - C-H stretching bands just below 3000 cm⁻¹. - Aromatic C=C stretching bands (~1600-1450 cm⁻¹). |
| Mass Spectrometry (EI) | - A prominent molecular ion (M⁺) peak at m/z = 188. - A significant fragment at m/z = 173 due to the loss of a methyl group. - A fragment at m/z = 131 due to the loss of the tert-butyl group. |
Applications in Drug Discovery and Materials Science
The 1-substituted-5-aminoindole scaffold is a versatile building block in the development of novel therapeutic agents and functional materials.
Caption: Potential applications of the 1-tert-butyl-1H-indol-5-amine scaffold.
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Kinase Inhibitors: The indole nucleus is a common scaffold in the design of ATP-competitive kinase inhibitors for oncology. The 5-amino group can be functionalized to introduce pharmacophores that interact with the hinge region of the kinase domain. The N1-tert-butyl group can serve to orient the molecule within the active site and enhance metabolic stability.
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GPCR Ligands: Indole derivatives, particularly those with an amino or substituted amino group, are well-known ligands for G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. The title compound can serve as a starting point for the synthesis of novel psychoactive compounds or therapeutics for neurological disorders.
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Antimicrobial Agents: The indole ring is present in many natural products with antimicrobial activity. The 5-amino group allows for the attachment of various side chains to optimize activity against bacterial or fungal pathogens.
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Organic Electronics: The electron-rich indole system can be incorporated into larger π-conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 5-amino group provides a convenient handle for polymerization or attachment to other chromophores.
Safety and Handling
As 1-tert-butyl-1H-indol-5-amine is a novel compound, comprehensive toxicological data is not available. However, based on its structural similarity to other aromatic amines, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide establishes a clear and viable synthetic pathway for the novel compound 1-tert-butyl-1H-indol-5-amine, a molecule with significant potential in medicinal chemistry and materials science. By providing detailed, scientifically-grounded protocols and a thorough analysis of its predicted properties and applications, this document serves as a crucial resource for researchers seeking to explore the utility of this and related N-alkylated aminoindoles. The strategic placement of the tert-butyl group on the indole nitrogen and the versatile amino functionality at the 5-position make this a promising scaffold for the development of next-generation therapeutics and functional materials.
References
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